molecular formula C8H7N5O3 B8132096 2,5-diamino-6-nitro-1H-quinazolin-4-one

2,5-diamino-6-nitro-1H-quinazolin-4-one

Cat. No.: B8132096
M. Wt: 221.17 g/mol
InChI Key: PCEUTCIRTZCFPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-diamino-6-nitro-1H-quinazolin-4-one is a nitrogen-containing heterocyclic compound belonging to the quinazoline family. Quinazoline derivatives are known for their wide range of pharmacological activities, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diamino-6-nitro-1H-quinazolin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-diamino-6-nitrobenzoic acid with formamide, followed by cyclization to form the quinazolinone core . The reaction conditions often include the use of catalysts and specific temperature and pH settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2,5-diamino-6-nitro-1H-quinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, each with unique pharmacological properties. These derivatives are often screened for their biological activities, such as anticancer and antimicrobial effects .

Scientific Research Applications

2,5-diamino-6-nitro-1H-quinazolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-diamino-6-nitro-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes essential for cancer cell survival and proliferation . Additionally, it may induce apoptosis through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-diamino-6-nitroquinazoline
  • 2,5-diamino-6-chloroquinazoline
  • 2,5-diamino-6-methylquinazoline

Uniqueness

2,5-diamino-6-nitro-1H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both amino and nitro groups allows for versatile chemical modifications, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

2,5-diamino-6-nitro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O3/c9-6-4(13(15)16)2-1-3-5(6)7(14)12-8(10)11-3/h1-2H,9H2,(H3,10,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEUTCIRTZCFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=NC2=O)N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C2=C1NC(=NC2=O)N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.